Benzo[c][1,2,5]oxadiazol-4-ylmethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
2,1,3-benzoxadiazol-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4,8H2 |
InChI Key |
NYGJSNSHXJNZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CN |
Origin of Product |
United States |
Synthetic Methodologies for Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine and Its Analogues
Direct Synthesis Routes and Reaction Conditions for Benzo[c]mdpi.comosaka-u.ac.jprsc.orgoxadiazol-4-ylmethanamine
Direct synthesis of Benzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazol-4-ylmethanamine is most plausibly achieved through a two-step process starting from a pre-functionalized benzoxadiazole precursor. This typically involves the creation of a nitrile group at the 4-position, followed by its chemical reduction to the desired aminomethyl group.
A common precursor is a halogenated benzoxadiazole, such as 4-bromobenzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazole. The bromine atom can be substituted with a cyano group through reactions with metal cyanides. For instance, the cyanation of related bromo-benzothiadiazoles has been successfully performed using zinc cyanide (Zn(CN)₂) with a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as N-Methyl-2-pyrrolidone (NMP) at elevated temperatures. mdpi.com This yields the key intermediate, Benzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazole-4-carbonitrile.
The subsequent and final step is the reduction of the nitrile group. Catalytic hydrogenation is a widely used method for selectively converting nitriles to primary amines. Various catalytic systems have proven effective for this transformation under different conditions. osaka-u.ac.jprsc.org Non-noble metal catalysts, such as those based on nickel, are of particular interest due to their cost-effectiveness. rsc.orgchemrxiv.org Nanocrystalline nickel carbide (nano-Ni₃C) supported on alumina (B75360) has been shown to be a highly active catalyst for the hydrogenation of both aromatic and aliphatic nitriles to primary amines, often under mild conditions. osaka-u.ac.jp
| Catalyst System | Substrate Type | Conditions (Temp, Pressure) | Solvent/Additives | Outcome | Citation |
| nano-Ni₃C/Al₂O₃ | Aromatic & Aliphatic Nitriles | 130°C, 10 bar H₂ | 2-propanol, 25% NH₃ aq. | High conversion to primary amine | osaka-u.ac.jp |
| Ni/NiO@C | Aromatic Nitriles | 120°C, 10 bar H₂ | Ammonia methanol (B129727) solution | >99% conversion, up to 98% selectivity | chemrxiv.orgchemrxiv.org |
| Pd-Pt random alloy NPs | Aromatic & Heterocyclic Nitriles | 25°C, 1 bar H₂ | Not specified | High yield of secondary amines (Note: selective to secondary) | rsc.org |
This table presents data for the reduction of various nitriles, which is a key step in the synthesis of the title compound.
Precursor-Based Synthetic Strategies for Benzo[c]mdpi.comosaka-u.ac.jprsc.orgoxadiazole Frameworks
The construction of the core benzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazole ring system is fundamental to producing its various derivatives.
Polyphosphoric acid (PPA) is a widely used reagent in organic synthesis, acting as both a catalyst and a solvent for condensation and cyclodehydration reactions. It is particularly effective in the synthesis of 1,3,4-oxadiazoles. This method typically involves the direct cyclization of diacylhydrazines using a dehydrating agent like PPA. However, it is important to note that this route is characteristic for the 1,3,4-oxadiazole (B1194373) isomer and is not the conventional method for synthesizing the benzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazole (benzofurazan) ring system.
The formation of the fused benzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazole ring is a critical cyclization process. These reactions often start from ortho-substituted benzene (B151609) rings. A primary method involves the reductive cyclization of 2-nitroaniline (B44862) derivatives. Another significant pathway is the synthesis of 1,2,5-oxadiazole N-oxides, also known as furoxans, which can be subsequently deoxygenated to form the target 1,2,5-oxadiazole (furazan) ring. For example, furoxans can be generated from α-nitro-ketoximes using acidic alumina as a catalyst. The development of efficient cyclization methods is crucial for creating diverse heterocyclic derivatives. mdpi.com Novel tricyclic systems incorporating the oxadiazole motif have been prepared through thermal intramolecular cyclization of appropriately substituted precursors. researchgate.net
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While extensively developed for other isomers like 1,2,4-oxadiazoles, their application to the direct synthesis of the benzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazole framework is less common. However, MCRs are valuable for creating functionalized analogues. For instance, a microwave-assisted [3+2] annulation of heteroaryl carbonitriles with arylhydrazides has been developed for the divergent synthesis of 1,2,4-triazoles and 1,3,4-oxadiazoles. acs.org Such strategies highlight the potential for developing one-pot procedures to access highly functionalized heterocyclic systems.
Catalytic Approaches in the Synthesis of Benzo[c]mdpi.comosaka-u.ac.jprsc.orgoxadiazole Analogues
Catalysis is central to the modern synthesis of benzoxadiazole analogues, enabling efficient and selective transformations. nih.gov Palladium-catalyzed cross-coupling reactions are frequently employed to introduce aryl or alkyl substituents onto the benzoxadiazole core. For example, the synthesis of boron-based benzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazoles (B1248032) has been achieved through base-catalyzed substitution reactions. mdpi.com As previously mentioned, palladium catalysts are also key in the cyanation of halo-benzoxadiazoles, a crucial step in one synthetic route to the title compound. mdpi.com
The hydrogenation of nitriles to amines is almost exclusively a catalytic process. osaka-u.ac.jprsc.orgrsc.orgchemrxiv.orgchemrxiv.org
| Reaction Type | Catalyst | Reactants | Product Type | Citation |
| Cyanation | Pd(PPh₃)₄ | Bromo-benzothiadiazole, Zn(CN)₂ | Cyano-benzothiadiazole | mdpi.com |
| Nitrile Hydrogenation | nano-Ni₃C/Al₂O₃ | Aromatic Nitrile, H₂ | Primary Amine | osaka-u.ac.jp |
| Nitrile Hydrogenation | Ni/NiO@C | Aromatic Nitrile, H₂ | Primary Amine | rsc.orgchemrxiv.org |
| Substitution | Et₃N (base catalyst) | 4-Nitro-5-chlorobenzo[c] mdpi.comosaka-u.ac.jprsc.orgoxadiazole, Phenol derivative | Ether-linked analogue | mdpi.com |
Emerging Synthetic Techniques for Functionalized Benzoxadiazole Systems
The field of synthetic chemistry is continually advancing, with new technologies being applied to the synthesis of heterocyclic compounds.
Continuous Flow Chemistry: Flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better temperature control, and easier scalability. This technology has been successfully applied to the synthesis of related benzoxazoles and other heterocycles. nih.gov A carbon-coated nickel catalyst was used in a continuous flow reactor for benzonitrile (B105546) hydrogenation, demonstrating stable operation for over 31 hours with excellent conversion and selectivity. chemrxiv.orgchemrxiv.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing rapid and uniform heating. It has been used for the [3+2] annulation of heteroaryl carbonitriles to form oxadiazoles and triazoles. acs.org It has also been employed in the coupling, cyclization, and dehydration steps to form 1,2,4-oxadiazole (B8745197) rings in one-pot processes. nih.gov
Photochemical Methods: Light-mediated reactions are emerging as a powerful tool in green chemistry. A protocol for synthesizing substituted benzotriazin-4(3H)-ones utilizes a photocyclization reaction upon exposure to violet light, proceeding rapidly in a continuous flow reactor without any additives. nih.gov
DNA-Encoded Library Technology (DELT): For the discovery of new bioactive molecules, multistep synthetic protocols compatible with DNA conjugation are being developed. A four-step process to create 3,5-disubstituted 1,2,4-oxadiazoles on DNA conjugates has been reported, paving the way for the creation of large, diverse chemical libraries for screening. nih.gov
Chemical Reactivity and Mechanistic Investigations of Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine
Reaction Pathways and Transformation Mechanisms Involving the Methanamine Moiety
The methanamine group (-CH₂NH₂) attached to the benzoxadiazole ring is a key site for a variety of chemical transformations. The primary amine is nucleophilic and can readily participate in reactions with a wide range of electrophiles.
Common reactions involving the methanamine moiety include N-acylation and N-alkylation. In N-acylation , the amine reacts with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. For instance, N-acylated 2-aminobenzothiazoles have been synthesized and studied for their biological activities. scilit.com
N-alkylation involves the reaction of the amine with alkyl halides. This can lead to the formation of secondary and tertiary amines, and potentially quaternary ammonium (B1175870) salts with excess alkylating agent. Such reactions are fundamental in modifying the structure and properties of the parent compound. A one-pot synthesis of 1,4-benzodiazepine (B1214927) derivatives has been established through a tandem N-alkylation-ring opening-cyclization sequence, highlighting the utility of N-alkylation in constructing more complex heterocyclic systems. rsc.org
The aminomethyl group can also participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are often reversible and acid or base-catalyzed. Furthermore, the aminomethyl group can be involved in Mannich-type reactions, which are important carbon-carbon bond-forming reactions in organic synthesis. researchgate.net
Reactivity of the Benzo[c]nih.govresearchgate.netwikipedia.orgoxadiazole Core
The benzoxadiazole ring system, also known as benzofurazan (B1196253), is an electron-deficient aromatic system. This inherent electrophilicity makes it susceptible to nucleophilic attack, particularly when further activated by electron-withdrawing substituents.
Nucleophilic Reactivity of the Amine Group
The primary amine of the methanamine moiety in Benzo[c] nih.govresearchgate.netwikipedia.orgoxadiazol-4-ylmethanamine is a potent nucleophile. The nucleophilicity of amines generally correlates with their basicity, with primary amines being effective nucleophiles in a variety of reactions. msu.edu The lone pair of electrons on the nitrogen atom can attack a wide range of electrophilic centers.
The reactivity of the amine can be influenced by the electronic nature of the benzoxadiazole ring. While the ring itself is electron-withdrawing, the aminomethyl group is separated from the ring by a methylene (B1212753) spacer, which mitigates the direct electron-withdrawing effect on the amine's nucleophilicity compared to an amine directly attached to the ring.
The nucleophilic character of the amine is central to the derivatization of the molecule, allowing for the introduction of various functional groups through reactions like acylation and alkylation, as detailed in section 3.1.
Electrophilic Sites and Reactions on the Benzoxadiazole System
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. researchgate.netmdpi.commasterorganicchemistry.comsavemyexams.commasterorganicchemistry.com For example, the nitration of benzene (B151609) derivatives typically employs a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) as the electrophile. libretexts.orgyoutube.com Halogenation often requires a Lewis acid catalyst, such as FeCl₃ or AlBr₃, to polarize the halogen molecule and increase its electrophilicity. nih.govlibretexts.orglibretexts.org
The positions most susceptible to electrophilic attack on the benzoxadiazole ring are the carbon atoms of the benzene moiety. The exact regioselectivity would need to be determined experimentally or through computational modeling, considering the combined electronic effects of the fused heterocycle and the 4-methanamine substituent.
Thiol Reactivity and Adduct Formation Mechanisms in Related Benzofurazan Systems
Benzofurazan derivatives, particularly those activated with electron-withdrawing groups like a nitro group, are known to react readily with thiols. researchgate.netmsu.edunih.govmasterorganicchemistry.comresearchgate.netyoutube.comresearchgate.net This reactivity is of significant interest in biological chemistry for labeling cysteine residues in proteins. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism.
The thiol, usually in its more nucleophilic thiolate form (RS⁻), attacks an electron-deficient carbon atom on the benzofurazan ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comresearchgate.netdoubtnut.com The departure of a leaving group, such as a halide, from the ring restores aromaticity and yields the final thiol adduct.
In some cases, the reaction of 4-chloro-7-nitrobenzofurazan (B127121) with thiols can be complex, with the formation of multiple products, including a reversible Meisenheimer-type complex. researchgate.net The stability and subsequent reactions of these adducts can be influenced by the reaction conditions, such as pH and the concentration of the thiol.
| Reactant | Thiol | Product | Conditions | Yield | Reference |
| 4-Chloro-7-nitrobenzofurazan | Cysteine-containing peptide | S-peptide-4-nitrobenzofurazan | 4 Å MS, DMF, rt, 12 h | 90% | researchgate.net |
| 4-Chloro-7-nitrobenzofurazan | Glutathione (B108866) (GSH) | GSH-S-4-nitrobenzofurazan | GSTP1-1, buffer | - | nih.gov |
Intramolecular and Intermolecular Reactions of Benzo[c]nih.govresearchgate.netwikipedia.orgoxadiazol-4-ylmethanamine
The bifunctional nature of Benzo[c] nih.govresearchgate.netwikipedia.orgoxadiazol-4-ylmethanamine, possessing both a nucleophilic amine and an electrophilic aromatic system, allows for a range of intramolecular and intermolecular reactions.
Intramolecular reactions could, in principle, occur if a suitable electrophilic center is introduced into the molecule, for example, on a side chain attached to the methanamine nitrogen. This could lead to cyclization reactions, forming new heterocyclic rings fused to the benzoxadiazole system. The formation of benzimidazolylfurazans from the condensation of an imidate with o-phenylenediamine (B120857) is an example of such a cyclization process in a related system. nih.gov Intramolecular hydrogen bonding between the amine protons and the oxygen or nitrogen atoms of the oxadiazole ring may also influence the conformation and reactivity of the molecule. rsc.org
Intermolecular reactions are more common and include the reactions of the amine with various electrophiles as discussed in section 3.1. Additionally, the amine can react with other bifunctional molecules to build larger structures. For example, reaction with dicarbonyl compounds or their equivalents could lead to the formation of new heterocyclic rings. The synthesis of 1,5-benzodiazepine derivatives from o-phenylenediamine and chalcones is a well-known example of such intermolecular condensations leading to seven-membered rings. doubtnut.com
Stability and Degradation Pathways under Various Chemical Conditions
The stability of Benzo[c] nih.govresearchgate.netwikipedia.orgoxadiazol-4-ylmethanamine is influenced by factors such as pH, temperature, and exposure to light.
Hydrolytic stability can be a concern, particularly at extreme pH values. While the benzoxadiazole ring is relatively stable, strong acidic or basic conditions could potentially lead to the opening of the oxadiazole ring. In a study on a benzamide-containing nitrobenzoxadiazole, the amide linkage showed high stability to metabolic hydrolysis compared to an ester linkage, suggesting that amide derivatives of the title compound may also exhibit good stability. nih.gov
Thermal stability of benzofurazan and benzoxazine (B1645224) derivatives has been investigated. For some heterocyclic compounds, decomposition begins at temperatures above 250 °C. researchgate.netyoutube.com The thermal degradation of some benzofuroxan (B160326) compounds was found to be significantly influenced by the nature of the substituents on the ring. nih.gov For some benzoxadiazole derivatives, a high maximum degradation rate was observed at around 300°C. researchgate.netfrontiersin.org
Photochemical stability can also be a factor. Many aromatic compounds, including some benzofuran (B130515) derivatives, can undergo photochemical reactions such as dimerization or degradation upon exposure to UV light. researchgate.netrsc.orgmdpi.comnih.gov The specific photochemical behavior of Benzo[c] nih.govresearchgate.netwikipedia.orgoxadiazol-4-ylmethanamine would depend on the absorption spectrum of the compound and the reactivity of its excited states.
Degradation can proceed through various pathways, including oxidation of the amine or cleavage of the heterocyclic ring. In some cases, the degradation of organic dyes by photocatalysts involves the generation of reactive oxygen species that attack the chromophore. mdpi.com
| Compound Type | Condition | Observation | Reference |
| Benzamide-containing nitrobenzoxadiazole | pH 7.4 buffer, 37°C | Stable | nih.gov |
| Ester-containing nitrobenzoxadiazole | Human liver microsomes | Rapid hydrolysis | nih.gov |
| Substituted heterocyclic compounds | Helium atmosphere, >250°C | Onset of decomposition | researchgate.net |
| Benzoxadiazole derivatives | Thermogravimetric analysis | High degradation rate around 300°C | researchgate.netfrontiersin.org |
Derivatization Strategies and Analogue Exploration of Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine
Functionalization of the Primary Amine Group to Form Amides, Imines, and Other Derivatives
The primary amine group of Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine is a nucleophilic center, readily undergoing reactions with various electrophiles to yield a diverse array of derivatives. This functionalization is a cornerstone for modifying the molecule's physicochemical properties and for its integration into larger molecular architectures.
Amide Formation: One of the most fundamental transformations is the acylation of the primary amine to form amides. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic anhydride (B1165640). The reaction with an acid chloride, for instance, proceeds efficiently, often in the presence of a non-nucleophilic base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. This reaction is highly versatile, allowing for the introduction of a vast range of acyl groups, from simple alkyl and aryl chains to more complex heterocyclic moieties.
Imine Formation: The primary amine can also undergo condensation reactions with aldehydes and ketones to form the corresponding imines, or Schiff bases. researchgate.net This reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. The formation of the C=N double bond introduces conformational constraints and alters the electronic properties of the side chain, which can be leveraged in the design of functional molecules. nih.gov These imines can be stable compounds themselves or serve as reactive intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. researchgate.net
Other Derivatives: Beyond amides and imines, the primary amine can be converted into other important functional groups. For example, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are excellent hydrogen bond donors and acceptors, significantly influencing intermolecular interactions. Reductive amination with aldehydes or ketones provides access to secondary and tertiary amines, expanding the structural diversity of the available analogues.
The table below summarizes key functionalization reactions of the primary amine group.
| Starting Material | Reagent | Reaction Type | Product Class |
| Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine | Acyl Chloride (e.g., Benzoyl chloride) | Acylation | Amide |
| Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine | Aldehyde (e.g., Benzaldehyde) | Condensation | Imine (Schiff Base) |
| Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine | Isocyanate (e.g., Phenyl isocyanate) | Addition | Urea |
| Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine | Aldehyde + Reducing Agent (e.g., NaBH₄) | Reductive Amination | Secondary Amine |
Substitution Chemistry on the Benzo[c]mdpi.comrsc.orgnih.govoxadiazole Ring System
The benzo[c] mdpi.comrsc.orgnih.govoxadiazole ring, also known as benzofurazan (B1196253), is an electron-deficient heterocyclic system. This electronic nature makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens. mdpi.com
Research on related systems has shown that chloro-substituted nitrobenzoxadiazoles can react with aminomethyl-containing nucleophiles to form amine-linked structures. mdpi.com For instance, the reaction of 5-chloro-4-nitrobenzo[c] mdpi.comrsc.orgnih.govoxadiazole with an amine proceeds via a base-catalyzed substitution mechanism. mdpi.com This strategy can be adapted to introduce various substituents onto the benzoxadiazole ring of the title compound or its precursors. By starting with a halogenated benzoxadiazole core, one can introduce functionalities such as alkoxy, aryloxy, or cyano groups through nucleophilic displacement.
Conversely, electrophilic aromatic substitution on the benzoxadiazole ring is more challenging due to the ring's electron-poor character. However, under forcing conditions or with highly activated electrophiles, reactions such as nitration or halogenation may be possible, typically directed by the existing substituents on the benzene (B151609) portion of the ring system. The specific positions susceptible to substitution are influenced by the combined directing effects of the fused oxadiazole ring and any other substituents present. mdpi.com
The table below outlines potential substitution reactions on the benzoxadiazole ring.
| Starting Material Subtype | Reagent | Reaction Type | Product Feature |
| Chloro-benzo[c] mdpi.comrsc.orgnih.govoxadiazole derivative | Amine (R-NH₂) | Nucleophilic Aromatic Substitution | Amino-substituted ring |
| Chloro-benzo[c] mdpi.comrsc.orgnih.govoxadiazole derivative | Alkoxide (R-O⁻) | Nucleophilic Aromatic Substitution | Alkoxy-substituted ring |
| Benzo[c] mdpi.comrsc.orgnih.govoxadiazole derivative | Nitrating Mixture (HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Nitro-substituted ring |
Design and Synthesis of Polymeric and Dendrimeric Structures Incorporating Benzo[c]mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine Moieties
The unique electronic and structural features of the benzoxadiazole unit make it an attractive component for advanced materials like conjugated polymers and dendrimers. metu.edu.tr The incorporation of Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine into these macromolecules can be achieved by leveraging the reactivity of its primary amine.
Polymeric Structures: Benzo[c] mdpi.comrsc.orgnih.govoxadiazole derivatives are used as electron-accepting units in the synthesis of conjugated polymers for applications in organic electronics, such as field-effect transistors and solar cells. metu.edu.trrsc.org These polymers are often synthesized using transition-metal-catalyzed cross-coupling reactions like Stille or Suzuki polycondensation. metu.edu.tr Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine can be incorporated into polymers by first converting it into a di-halogenated or di-stannylated monomer, or by using the amine group to link to a polymer backbone, for example, by forming polyamides or polyimides.
Dendrimeric Structures: Dendrimers are perfectly branched, monodisperse macromolecules with a high density of functional groups on their periphery. youtube.com The synthesis of dendrimers can follow a divergent or convergent approach. youtube.com In a divergent synthesis, the dendrimer grows outwards from a central core. researchgate.net Benzo[c] mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine can be used to functionalize the surface of a dendrimer that has, for example, multiple acid chloride groups on its periphery. Alternatively, it can be used to build the dendrimer generations. For example, the amine could be reacted with a molecule containing one acid chloride and two protected hydroxyl groups. After deprotection, these hydroxyls could be converted to leaving groups to react with more amine, leading to exponential growth. Poly(amidoamine) (PAMAM) dendrimers are a widely studied class of these polymers that can be functionalized for various biomedical applications. nih.govnih.gov
The table below illustrates approaches for incorporating the target moiety into macromolecules.
| Macromolecule Type | Synthetic Strategy | Role of Benzoxadiazole Moiety | Potential Application |
| Conjugated Polymer | Stille Polycondensation | Electron-Acceptor Unit | Organic Solar Cells metu.edu.tr |
| Polyamide | Polycondensation | Monomer Unit | High-Performance Fibers |
| Dendrimer (Divergent) | Surface Functionalization | Peripheral Group | Drug Delivery nih.gov |
| Dendrimer (Convergent) | Dendron Synthesis | Branching Unit | Molecular Encapsulation |
Formation of Condensed Heterocyclic Systems utilizing Benzo[c]mdpi.comrsc.orgnih.govoxadiazol-4-ylmethanamine as a Building Block
The aminomethyl group, in concert with the benzoxadiazole ring, provides a powerful synthetic handle for the construction of novel, condensed polycyclic heterocyclic systems. These reactions often involve an initial functionalization of the amine followed by an intramolecular cyclization.
A common strategy involves the reaction of the primary amine with a bifunctional reagent. For example, condensation with a β-keto ester can lead to the formation of an enamine, which can then cyclize to form a fused dihydropyridine (B1217469) ring. Similarly, reaction with 2-(2-bromovinyl)benzimidazoles in the presence of a copper catalyst could potentially lead to fused pyrimidine (B1678525) systems, analogous to syntheses of other benzo nih.govscispace.comimidazo[1,2-c]pyrimidines. nih.gov
Another powerful approach is the construction of fused benzodiazepine (B76468) rings, which are privileged structures in medicinal chemistry. nih.govnih.gov A synthetic route could involve the acylation of the amine with a 2-bromobenzoyl chloride, followed by an intramolecular copper-catalyzed C-N cross-coupling reaction to form the seven-membered diazepine (B8756704) ring. nih.gov The formation of imines from the primary amine can also be a gateway to condensed systems; for example, reaction with an anhydride can lead to a cycloaddition reaction to form oxazepine rings. researchgate.net These cyclization strategies provide access to complex, three-dimensional scaffolds that are of significant interest in drug discovery.
The table below presents examples of cyclization reactions to form condensed systems.
| Target Heterocycle | Key Reagents | Reaction Sequence | Reference Analogy |
| Fused Pyrimidine | 2-(2-bromovinyl)benzimidazole, Cu catalyst | C-N Coupling, Intramolecular Cyclization | nih.gov |
| Fused Benzodiazepine | 2-Bromobenzoyl chloride, Cu catalyst | Amidation, Intramolecular C-N Coupling | nih.gov |
| Fused Oxazepine | Aldehyde, then Anhydride | Imine Formation, Cycloaddition | researchgate.net |
| Fused Dihydropyridine | β-Keto Ester | Enamine Formation, Intramolecular Cyclization | General Heterocyclic Synthesis |
Computational Chemistry and Theoretical Characterization of Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of Benzo[c] researchgate.netnih.govnih.govoxadiazol-4-ylmethanamine. These calculations elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic behavior.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the electronic and optical properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. For benzofurazan (B1196253) derivatives, the HOMO and LUMO energy levels can be determined experimentally by Cyclic Voltammetry (CV) and computationally by DFT calculations. semanticscholar.org Studies on related 4-substituted-7-nitrobenzofurazans show that the nature of the substituent significantly influences these frontier orbitals. The benzo[c] researchgate.netnih.govnih.govoxadiazole (benzofurazan) ring itself is a potent electron-withdrawing group. semanticscholar.org
Charge Distribution: Mapping the electrostatic potential onto the electron density surface reveals the charge distribution and identifies the regions susceptible to electrophilic and nucleophilic attack. In benzofurazan systems, the negative charge is typically localized around the oxygen and nitrogen atoms of the heterocyclic ring, while the aminomethyl substituent would introduce a region of relative positive charge, influencing intermolecular interactions and the molecule's binding properties. researchgate.net
Below is a representative table of HOMO-LUMO energies calculated for related nitrobenzofurazan compounds, illustrating the impact of substituents on electronic properties.
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| NBD-Cl (4-chloro-7-nitrobenzofurazan) | -7.11 | -3.49 | 3.62 |
| NBD-OCH3 (4-methoxy-7-nitrobenzofurazan) | -6.49 | -3.49 | 3.00 |
| NBD-Morph (4-morpholino-7-nitrobenzofurazan) | -5.87 | -3.62 | 2.25 |
| Data derived from DFT calculations on related benzofurazan derivatives. semanticscholar.orgresearchgate.net |
Mechanistic Elucidation of Synthetic Pathways via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. Methods like the semi-empirical GFN2-xTB or more rigorous DFT calculations can be used to map the potential energy surface of a reaction. This involves identifying transition states, intermediates, and calculating activation energies to predict the most likely reaction pathway.
For the synthesis of Benzo[c] researchgate.netnih.govnih.govoxadiazol-4-ylmethanamine, computational modeling could be applied to:
Investigate Reaction Intermediates: The synthesis of benzofurazans often involves nucleophilic aromatic substitution (SNAr) reactions, which may proceed through intermediates like the Meisenheimer complex. semanticscholar.org Computational studies can confirm the stability and structure of such intermediates.
Determine Activation Barriers: By calculating the energy of transition states, the activation barriers for different potential synthetic routes can be compared, allowing for the prediction of the most efficient pathway under specific reaction conditions.
Optimize Reaction Conditions: Theoretical models can help in understanding the role of catalysts, solvents, and temperature, thereby guiding the optimization of the synthesis for higher yields.
Prediction of Spectroscopic Signatures
Theoretical calculations are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for their structural characterization.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. mdpi.com Recent advances that account for conformational isomerism have further improved the accuracy of these predictions. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. nih.govmdpi.com This method provides information on the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For benzofurazan derivatives, these transitions are often characterized by intramolecular charge transfer (ICT). semanticscholar.org
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov These theoretical frequencies correspond to the absorption bands in the Infrared (IR) spectrum. By analyzing the vibrational modes, each calculated band can be assigned to specific functional groups and bond vibrations (e.g., N-H stretching of the amine, C=N stretching of the oxadiazole ring), aiding in the interpretation of the experimental IR spectrum. mdpi.com
The following table presents experimental spectroscopic data for a related substituted 1,2,5-oxadiazole, which serves as an example of the kind of data that can be predicted computationally.
| Spectroscopic Technique | Observed Peaks/Shifts |
| IR (KBr, cm-1) | 3409, 3328 (NH2), 1646 (C=N) |
| 1H NMR (CDCl3, ppm) | 4.17 (br s, NH2) |
| 13C NMR (CDCl3, ppm) | 153.1 (C-N), 144.5 (C-N) |
| Data for 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.com |
Conformational Analysis and Tautomerism Studies through Molecular Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of Benzo[c] researchgate.netnih.govnih.govoxadiazol-4-ylmethanamine can be performed using molecular mechanics or quantum chemical methods to identify the most stable spatial arrangements (conformers).
Molecular Dynamics (MD) simulations, in particular, offer a way to explore the conformational landscape of a molecule over time, providing insights into its dynamic behavior. nih.gov These simulations can reveal the preferred orientations of the aminomethyl side chain relative to the benzoxadiazole ring system.
Furthermore, the potential for tautomerism in Benzo[c] researchgate.netnih.govnih.govoxadiazol-4-ylmethanamine can be investigated. Tautomers are isomers that differ in the position of a proton and a double bond. For this molecule, imine-enamine tautomerism involving the aminomethyl group could be computationally explored. Ab initio calculations can be used to determine the geometries and relative free energies of the different tautomers in both the gas phase and in solution, thereby predicting the most stable tautomeric form under various conditions. nih.gov
Theoretical Investigations of Nonlinear Optical Properties
Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.gov The NLO response of a molecule is governed by its hyperpolarizability. Computational chemistry provides a direct route to calculating these properties.
The NLO properties of Benzo[c] researchgate.netnih.govnih.govoxadiazol-4-ylmethanamine can be predicted by calculating its first hyperpolarizability (β). This is typically achieved using DFT methods. dntb.gov.ua The magnitude of the NLO response is often linked to the presence of a donor-π-acceptor (D-π-A) framework within the molecule. In Benzo[c] researchgate.netnih.govnih.govoxadiazol-4-ylmethanamine, the aminomethyl group can act as an electron donor, while the benzo[c] researchgate.netnih.govnih.govoxadiazole ring is a known electron acceptor. semanticscholar.orgrsc.org This inherent D-A structure suggests that the molecule may exhibit significant NLO properties due to intramolecular charge transfer upon excitation. Theoretical studies on related benzothiazole (B30560) and oxadiazole derivatives have shown that modifying the donor, acceptor, and conjugated bridge can tune the NLO response. dntb.gov.uaresearchgate.net
The table below shows calculated NLO properties for illustrative compounds.
| Compound | Method | First Hyperpolarizability (β) (esu) |
| Chalcone Derivative | DFT/B3LYP | 5.23 x 10-30 |
| 1,3,4-Oxadiazole (B1194373) Derivative | DFT | Varies with substituents |
| Illustrative data from studies on NLO properties of organic molecules. nih.govdntb.gov.ua |
Advanced Spectroscopic and Structural Characterization of Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 31P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazol-4-ylmethanamine and its analogues. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in the molecule can be mapped, confirming the successful synthesis and purity of the compounds.
In ¹H NMR spectra of derivatives, protons on the benzoxadiazole ring typically appear as multiplets in the aromatic region. The aminomethyl protons (-CH₂NH₂) introduce a characteristic singlet or a multiplet, depending on the solvent and substitution. benthamdirect.com The chemical shifts, reported in parts per million (ppm), are crucial for identifying the different proton environments within the molecule. nih.gov
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom, including quaternary carbons which are not visible in ¹H NMR. rsc.org The spectra of benzoxadiazole derivatives show characteristic peaks for the aromatic carbons and a distinct signal for the aliphatic aminomethyl carbon. rsc.org Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. researchgate.net While ¹H and ¹³C NMR are standard, ³¹P NMR would be specifically applied to derivatives that have been functionalized to include phosphorus-containing groups, providing insight into the chemical environment of the phosphorus nucleus.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Benzoxadiazole Derivative Note: Data is generalized from related structures. Exact shifts are structure-dependent.
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-CH | 7.00 - 7.50 (m) | 110.0 - 155.0 |
| -CH₂- (methanamine) | ~4.43 (s) | ~45.0 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazol-4-ylmethanamine and its derivatives. These methods probe the vibrational modes of molecules, providing a "fingerprint" spectrum that is unique to the compound's structure.
FTIR spectra typically show characteristic absorption bands that confirm the molecular structure. Key bands include:
N-H stretching: The primary amine (-NH₂) group exhibits characteristic stretches, often seen as a doublet in the 3200-3400 cm⁻¹ region. rsc.org
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group are observed just below 3000 cm⁻¹.
C=N and C=C stretching: Vibrations associated with the benzoxadiazole ring system are found in the 1400-1640 cm⁻¹ region. ingentaconnect.com
N-O stretching: The oxadiazole N-O bond vibrations also contribute to the fingerprint region of the spectrum.
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, and is a valuable tool for studying the formation of co-crystals or molecular interactions. mdpi.comnih.gov The combination of FTIR and Raman allows for a comprehensive characterization of the vibrational properties of these molecules. mdpi.com
Table 2: Typical FTIR Absorption Bands for Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazol-4-ylmethanamine
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (-NH₂) | N-H Stretch | 3200 - 3400 |
| Aromatic Ring | C-H Stretch | 3000 - 3100 |
| Methylene (B1212753) (-CH₂-) | C-H Stretch | 2850 - 2960 |
Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazol-4-ylmethanamine and its derivatives. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the precise determination of the elemental composition of a molecule. benthamdirect.comrsc.org
In a typical mass spectrum, the parent molecule is ionized to produce a molecular ion (M+), whose mass-to-charge ratio (m/z) confirms the molecular weight. The molecule then undergoes fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragmentation patterns provides valuable structural information. For Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazol-4-ylmethanamine, common fragmentation pathways could include:
Loss of the aminomethyl group (-CH₂NH₂).
Cleavage of the oxadiazole ring.
Loss of small neutral molecules like HCN or N₂O.
By analyzing these fragments, researchers can confirm the connectivity of the atoms within the molecule.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence, Phosphorescence) for Photophysical Properties
The photophysical properties of Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazole derivatives are investigated using electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy. The benzofurazan (B1196253) core is known to be a fluorophore, and its derivatives are often highly fluorescent. researchgate.net
UV-Vis absorption spectra reveal the wavelengths of light a molecule absorbs, which corresponds to electronic transitions between molecular orbitals. Benzofurazan derivatives typically exhibit two or more distinct absorption bands in the UV and visible regions. eurekaselect.com For instance, a nitrobenzofurazan derivative might show absorption maxima around 260 nm and 340 nm. eurekaselect.com
Upon excitation at an absorption wavelength, many of these derivatives exhibit strong fluorescence. eurekaselect.com The emission spectra show the wavelengths of light emitted as the molecule returns to its ground electronic state. A substituted benzofurazan compound, for example, was shown to have distinct fluorescence bands with peaks around 559 nm and 603 nm. eurekaselect.com The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield and lifetime of the fluorescence are also important parameters that characterize the efficiency and dynamics of the emission process. Phosphorescence, which is a longer-lived emission from a triplet excited state, may also be observed for certain derivatives under specific conditions.
Table 3: Representative Photophysical Data for a Substituted Benzofurazan Derivative
| Property | Wavelength (nm) |
|---|---|
| Absorption Maximum (λ_abs) | ~340 |
| Emission Maximum (λ_em) | ~560 |
Electrochemical Characterization Techniques for Redox Behavior
Electrochemical techniques, particularly cyclic voltammetry (CV), are employed to study the redox properties of Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazol-4-ylmethanamine and its derivatives. eurekaselect.com These compounds are redox-active, meaning they can undergo electron transfer reactions (oxidation and reduction). researchgate.net
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the molecule. For benzofurazan and benzofuroxan (B160326) derivatives, the electron-accepting nature of the heterocyclic ring makes them susceptible to reduction. researchgate.netbenthamdirect.com The potentials at which these redox events occur are dependent on the specific substituents attached to the ring system. The reversibility of the redox processes can also be assessed, which is crucial for applications in materials science and medicinal chemistry. rsc.org For example, studies on related polymers have used CV to determine HOMO and LUMO energy levels, which are critical for electronic device performance. metu.edu.tr
Thermal Analysis Techniques (e.g., DSC) for Phase Transitions and Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to investigate the thermal stability and phase behavior of these compounds. DSC measures the difference in heat flow between a sample and a reference as a function of temperature.
A DSC thermogram can reveal key thermal events:
Melting Point: An endothermic peak on the DSC curve indicates the melting point of the crystalline solid, providing information on its purity and identity.
Decomposition Temperature: One or more exothermic peaks signify the onset of thermal decomposition, which is a critical measure of the compound's thermal stability.
Phase Transitions: Other transitions, such as glass transitions in amorphous materials or solid-solid phase changes, can also be detected.
For example, studies on azidobenzofuroxans show endothermic melting peaks followed by sharp exothermic decomposition peaks at higher temperatures. This data is essential for determining the safe handling and processing temperatures for these materials. The combination of DSC with thermogravimetric analysis (TGA), which measures mass loss versus temperature, provides a complete picture of the thermal degradation process.
Table 4: Representative Thermal Analysis Data for a Benzofuroxan Derivative
| Thermal Event | Temperature (°C) | Type |
|---|---|---|
| Melting | ~104 | Endothermic |
X-ray Diffraction for Single-Crystal and Solid-State Structural Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. When a suitable single crystal of a Benzo[c] eurekaselect.comresearchgate.netmetu.edu.troxadiazol-4-ylmethanamine derivative can be grown, XRD analysis provides a complete map of atomic positions.
This data yields highly accurate measurements of:
Bond lengths: The distances between bonded atoms.
Bond angles: The angles formed between three connected atoms.
Torsional angles: The dihedral angles that define the conformation of the molecule.
Intermolecular interactions: Details of how molecules pack together in the crystal lattice, including hydrogen bonding and π-stacking.
This level of structural detail is invaluable for understanding structure-activity relationships and for the rational design of new derivatives with specific properties. Powder XRD is also used to characterize the crystallinity and phase purity of bulk materials. researchgate.net
Applications of Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine in Materials Science and Advanced Technologies
Optoelectronic Materials Applications
The unique electronic structure of the benzo[c] rsc.orgmetu.edu.trnih.govoxadiazole (also known as benzoxadiazole or BOZ) unit has led to its significant use in optoelectronic materials, particularly in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Derivatives of benzoxadiazole are integral to the synthesis of conjugated polymers used in organic photovoltaics. metu.edu.tr In one study, six different conjugated polymers (designated P1-P6) were synthesized by coupling 2,1,3-benzoxadiazole derivatives with various donor groups through Stille polycondensation reactions. metu.edu.tr These polymers were used as the donor materials in conventional bulk heterojunction OSCs, with a phenyl-C71-butyric acid methyl ester (PC71BM) acting as the acceptor. metu.edu.tr The devices, structured as ITO/PEDOT:PSS/polymer:PC71BM/LiF/Al, were tested under standard AM 1.5 G illumination. metu.edu.tr The research demonstrated significant power conversion efficiencies (PCE), with the device based on polymer P1 achieving a PCE of 10.33%. metu.edu.tr
| Polymer | Best Device Performance (PCE) | Optical Band Gap (eV) | Electronic Band Gap (eV) |
|---|---|---|---|
| P1 | 10.33% | 1.81 | 1.83 |
| P2 | 6.43% | 1.76 | 1.86 |
| P3 | Optimization in progress | 1.74 | 2.03 |
| P4 | Optimization in progress | 1.74 | 2.07 |
| P5 | 1.63% | 1.72 | 1.76 |
| P6 | Optimization in progress | 1.71 | 2.10 |
The strong electron-accepting property of the benzo[c] rsc.orgmetu.edu.trnih.govoxadiazole unit makes it highly suitable for creating materials with excellent electron transporting and hole blocking capabilities. rsc.org A novel copolymer, PNBO, was developed by incorporating a benzoxadiazole (BOZ) unit into a naphthalenediimide (NDI)-based polymer backbone. rsc.org This design resulted in a unipolar n-type polymer semiconductor with distinct electronic characteristics. rsc.org
The incorporation of the BOZ unit creates a deep-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of approximately -4.0 eV, which facilitates efficient electron injection from gold electrodes into the material's active layer. rsc.org Concurrently, it possesses a very low Highest Occupied Molecular Orbital (HOMO) energy level of -5.9 eV, which effectively blocks the injection of holes. rsc.org These properties endow the PNBO polymer with outstanding unipolar n-type electron-transporting characteristics, achieving a high electron mobility of up to 2.43 cm² V⁻¹ s⁻¹ in polymeric field-effect transistors (PFETs). rsc.org
| Property | Value | Significance |
|---|---|---|
| LUMO Energy Level | ~ -4.0 eV | Facilitates Electron Injection |
| HOMO Energy Level | -5.9 eV | Promotes Hole Blocking |
| Highest Electron Mobility | 2.43 cm² V⁻¹ s⁻¹ | Excellent n-type Electron Transport |
Fluorophores containing the 2,1,3-benzoxadiazole unit exhibit strong and tunable fluorescence, making them valuable for various optical applications. researchgate.net Studies on D-π-A-π-D type fluorophores, where benzoxadiazole is the acceptor (A) unit, show strong absorption in the visible region (~419 nm) and intense fluorescence emission in the bluish-green region. researchgate.net These compounds display a large Stokes' shift, which is attributed to an intramolecular charge transfer (ICT) state. researchgate.net The fluorescence quantum yield (ΦFL) can be as high as 0.5, indicating efficient light emission. researchgate.net Furthermore, the emission is often solvent-dependent (solvatochromism). researchgate.net In some cases, related benzothiadiazole luminogens have been shown to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated or solid state due to the restriction of intermolecular motions. nih.gov
| Property | Typical Value/Range |
|---|---|
| Absorption Maximum (λabs) | ~419 nm |
| Fluorescence Quantum Yield (ΦFL) | ~0.5 |
| Stokes' Shift | ~3,779 cm⁻¹ |
| Optical Band Gap | 2.64–2.67 eV |
| Electrochemical Band Gap | 2.48–2.70 eV |
Nonlinear Optical (NLO) Materials Development
The development of materials with significant nonlinear optical (NLO) properties is crucial for applications in optical communications and data processing. Heterocyclic compounds are often explored for these properties. Research into the closely related benzoxazole (B165842) class of compounds has led to the development of NLO-active derivatives and polymers. google.com For instance, polymers incorporating 2-(4-nitrophenyl)-6-(N-methacroylethyl-N-methyl)amino!benzoxazole have been synthesized and characterized, demonstrating the potential of this heterocyclic system in creating advanced NLO materials. google.com This establishes a precedent for investigating the NLO properties of materials derived from the benzo[c] rsc.orgmetu.edu.trnih.govoxadiazole scaffold.
Chemo- and Biosensor Development (as a scaffold or part of a sensing moiety)
The benzo[c] rsc.orgmetu.edu.trnih.govoxadiazole framework and its sulfur analog, benzothiadiazole, serve as versatile scaffolds for the creation of chemo- and biosensors due to their responsive fluorescence properties. rsc.org For example, novel fluorophores based on benzo-bis(1,2,5-thiadiazole) have been designed for in vivo imaging in the second near-infrared window (NIR-II, 1000–1700 nm). rsc.org These have been developed into water-soluble and biocompatible probes for highly specific, targeted imaging of cancer in living mice, demonstrating their utility in advanced biosensing and diagnostics. rsc.org Additionally, carboxyimidamide-substituted benzoxadiazoles have been synthesized and evaluated for their biological activity, where their interaction with biological targets is monitored, showcasing the scaffold's use in developing assays for screening and mechanistic studies. rsc.org
Fabrication of Advanced Functional Polymers and Macromolecules
The benzo[c] rsc.orgmetu.edu.trnih.govoxadiazole unit is a powerful building block for synthesizing advanced functional polymers with tailored electronic properties. rsc.orgmetu.edu.tr Its electron-withdrawing nature allows it to be incorporated into polymer backbones to create high-performance materials for electronics. rsc.org Synthetic strategies such as Stille polycondensation and Suzuki-Miyaura cross-coupling are employed to create these complex macromolecules. metu.edu.trnih.gov The resulting polymers, such as the n-type semiconductor PNBO, exhibit high charge carrier mobility and environmental stability, making them suitable for applications in field-effect transistors. rsc.org The ability to modify the polymer structure allows for fine-tuning of properties like electronic band gaps, molecular weight, and solubility, which are critical for optimizing performance in devices like organic solar cells. metu.edu.tr
Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine As a Chemical Building Block and Ligand in Supramolecular Chemistry
Integration into Complex Molecular Architectures and Scaffolds
Benzo[c] nih.govnih.govresearchgate.netoxadiazol-4-ylmethanamine and its derivatives serve as foundational units for the synthesis of more complex molecular structures. The benzoxadiazole core, a flat, bicyclic, and conjugated system, is often utilized in the design of fluorophores and biologically active molecules. nih.gov The amine functionality provides a key reactive site for incorporating this scaffold into larger molecular frameworks through various chemical reactions.
Researchers have successfully synthesized a range of benzoxadiazole derivatives for diverse applications. For instance, novel series of benzoxazoles have been designed and synthesized as potential anticancer agents, demonstrating the adaptability of the core structure. nih.gov In many of these synthetic pathways, an amino-functionalized precursor is a critical starting point or intermediate. The design of these complex molecules often leverages the pharmacophoric features of the benzoxazole (B165842) ring to interact with biological targets. nih.gov
The synthesis of these elaborate molecules can involve multi-step processes. For example, the creation of benzoxazole-benzamide conjugates involves linking a benzoxazole unit to another aromatic system via a flexible linker, showcasing how the core scaffold can be integrated into larger, more functional architectures. nih.gov Similarly, a series of novel benzo[c] nih.govnih.govresearchgate.netoxadiazole derivatives were developed as potent inhibitors of PD-L1, highlighting the successful incorporation of this moiety into therapeutically relevant complex molecules. nih.gov
Table 1: Examples of Complex Architectures Incorporating Benzoxadiazole Derivatives
| Derivative Class | Application | Key Synthetic Feature | Reference |
| Benzoxazole-Benzamide Conjugates | Anticancer Agents | 2-Thioacetamido linker | nih.gov |
| Substituted Benzoxazoles | VEGFR-2 Inhibitors | Varied substitution patterns | nih.gov |
| Benzo[c] nih.govnih.govresearchgate.netoxadiazole Derivatives | PD-L1 Inhibitors | Design based on lead compounds | nih.gov |
| D-π-A-π-D Fluorophores | Luminescent Materials | Association with a π-conjugated system | nih.gov |
Role in Host-Guest Chemistry and Molecular Recognition Phenomena
Host-guest chemistry involves the formation of complexes between two or more molecules or ions held together by non-covalent bonds. wikipedia.org The benzoxadiazole moiety can play a significant role in these interactions through molecular recognition, where specific binding occurs between the host and guest.
A pertinent example of molecular recognition involves analogues of the DNA minor groove binding agent Hoechst 33258. nih.gov In studies of related benzoxazole-containing agents, it was found that structural modifications, such as the orientation of heteroatoms, could alter the DNA sequence preference. nih.gov Specifically, a benzoxazole moiety with the oxygen atom directed inward toward the minor groove of DNA was shown to contribute to the recognition of a GC base pair. nih.gov This suggests that the specific arrangement of atoms in the benzo[c] nih.govnih.govresearchgate.netoxadiazole ring could similarly direct its binding to specific sites on macromolecules, making it a valuable component for designing molecules with high recognition capabilities.
The principles of host-guest chemistry are broad, with macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils being common. nih.gov These hosts can encapsulate guest molecules, including those containing aromatic systems like benzoxadiazole, within their cavities. Such interactions are driven by forces like hydrophobic effects and van der Waals interactions. wikipedia.orgnih.gov The encapsulation can protect the guest molecule and modify its properties. While direct studies on Benzo[c] nih.govnih.govresearchgate.netoxadiazol-4-ylmethanamine as a guest are not detailed in the provided results, the chemical nature of its aromatic and functional groups makes it a suitable candidate for forming host-guest complexes with various macrocyclic hosts.
Self-Assembly and Self-Organization Processes involving Benzoxadiazole Units
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The unique properties of the benzoxadiazole unit can drive or influence these processes.
Research on fluorophores containing a 2,1,3-benzoxadiazole unit has shown that these molecules can exhibit aggregation in solution. nih.govresearchgate.net In chloroform (B151607) solution, for example, these compounds displayed both longer and shorter fluorescence lifetimes. This was attributed to the emission from both monomeric (single) molecules and aggregated species, respectively. nih.govresearchgate.net This observation is a direct indication of self-organization, where individual benzoxadiazole-containing molecules associate with each other to form larger assemblies.
The driving forces for such aggregation can include π-π stacking interactions between the flat aromatic benzoxadiazole rings and other non-covalent forces. The nature of the solvent and the specific substituents on the benzoxadiazole core can significantly influence the extent and type of self-assembly. This behavior is critical in the development of materials with specific optical or electronic properties, as the aggregated state can have different characteristics compared to the individual molecules. The self-assembly of amphiphilic block copolymers into various complex nanostructures like micelles and vesicles is a well-established concept, and incorporating benzoxadiazole units into such polymers could lead to novel materials with unique functionalities. researchgate.net
Emerging Research Directions and Future Perspectives for Benzo C 1 2 3 Oxadiazol 4 Ylmethanamine
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For derivatives of the benzofuran (B130515) class, to which Benzo[c] mdpi.comnih.govmdpi.comoxadiazol-4-ylmethanamine belongs, there is a growing emphasis on moving away from hazardous reagents and harsh reaction conditions. Future research will likely focus on adapting established green methodologies to the synthesis of this specific aminomethylated benzoxadiazole.
One promising approach is the use of vitamin B1 as a catalyst in a green solvent like ethanol (B145695) for the synthesis of related benzofuran chalcones. researchgate.net This method has proven to be a highly efficient protocol, offering good yields and the potential for catalyst recovery. researchgate.net Another sustainable strategy involves transition-metal-free catalyzed approaches, such as the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, which proceeds under mild conditions. mdpi.com The popularization of green chemistry concepts has spurred significant progress in optimizing and innovating synthetic routes for benzofuran compounds to achieve high yields and low toxicity. nih.gov
| Green Synthesis Approach | Key Features | Potential Application to Benzo[c] mdpi.comnih.govmdpi.comoxadiazol-4-ylmethanamine |
| Vitamin B1 Catalysis | Metal-free, uses green solvents (e.g., ethanol), catalyst is recoverable. researchgate.net | Adaptation for the final condensation or cyclization step in the synthesis. |
| Base-Catalyzed Condensation | Transition-metal-free, proceeds under mild acidic conditions. mdpi.com | Could be explored for the formation of the benzoxadiazole ring from suitable precursors. |
| Oxidative Cyclization | Can be performed in one-pot, does not require an inert atmosphere. mdpi.com | A potential route starting from appropriately substituted phenols and other building blocks. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Understanding the inherent reactivity of Benzo[c] mdpi.comnih.govmdpi.comoxadiazol-4-ylmethanamine is crucial for unlocking its full potential. The benzofurazan (B1196253) and benzoxadiazole cores are known to participate in a variety of chemical transformations. Future studies are expected to delve into the unique reactivity imparted by the aminomethyl substituent at the 4-position.
Research into related benzofurazan derivatives has revealed their involvement in cascade synthetic transformations, offering opportunities for the discovery of novel chemical processes. mdpi.com For instance, an unusual reduction of benzofuroxans to benzofurazans with the participation of a terminal amino group has been reported, highlighting the potential for intramolecular interactions to drive reactivity. researchgate.net Furthermore, the development of complex benzofuran derivatives through unique free radical cyclization cascades presents an excellent method for synthesizing polycyclic compounds that are otherwise difficult to prepare. nih.govrsc.org
Rational Design of Advanced Functional Materials with Tunable Properties
The benzoxadiazole scaffold is a key component in the design of advanced functional materials due to its electron-accepting nature and photophysical properties. The rational design of materials incorporating the Benzo[c] mdpi.comnih.govmdpi.comoxadiazol-4-ylmethanamine unit could lead to novel applications in organic electronics and photonics.
Derivatives of 2,1,3-benzoxadiazole have been synthesized as fluorophores with strong, solvent-dependent fluorescence emission. frontiersin.orgresearchgate.net These compounds exhibit large Stokes' shifts, which are attributed to an intramolecular charge transfer (ICT) state. frontiersin.orgresearchgate.net The properties of such materials can be fine-tuned through structural design. frontiersin.org For example, the substitution of oxygen with sulfur atoms in related benzodifurandione-based polymers has been shown to significantly influence the frontier molecular orbitals and absorption wavelengths. rsc.org The incorporation of the aminomethyl group in Benzo[c] mdpi.comnih.govmdpi.comoxadiazol-4-ylmethanamine provides a site for further functionalization, allowing for the covalent grafting onto other structures, such as mesoporous silica, to create hybrid materials. mdpi.com
| Material Property | Influencing Factor | Potential Application |
| Fluorescence | Intramolecular Charge Transfer (ICT) frontiersin.orgresearchgate.net | Fluorescent probes, sensors |
| Electronic Properties | Substitution on the benzoxadiazole ring rsc.org | Organic electronics, photovoltaics |
| Hybrid Material Formation | Covalent grafting via functional groups mdpi.com | Drug delivery systems, catalysis |
Interdisciplinary Research Avenues in Chemical Biology and Catalysis (focusing on chemical mechanisms, not biological efficacy)
The benzoxadiazole core is a privileged scaffold in medicinal chemistry and has also found applications in catalysis. Understanding the chemical mechanisms by which Benzo[c] mdpi.comnih.govmdpi.comoxadiazol-4-ylmethanamine and its derivatives interact with biological targets or act as catalysts is a key area for future research.
In the context of chemical biology, mechanistic studies on related benzoxadiazole derivatives have shown that they can act as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 pathway. nih.gov The mechanism of action involves binding to specific protein targets, which can be elucidated using techniques like surface plasmon resonance (SPR). nih.gov From a catalysis perspective, the benzofuran nucleus has been synthesized using a variety of catalytic strategies, including those based on palladium, copper, nickel, and Lewis acids. nih.gov The aminomethyl group of Benzo[c] mdpi.comnih.govmdpi.comoxadiazol-4-ylmethanamine could serve as a coordinating site for metal catalysts, opening up possibilities for its use as a ligand in asymmetric catalysis or other catalytic transformations. The study of these catalytic cycles and the role of the benzoxadiazole moiety in modulating the catalyst's activity and selectivity will be a significant research direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
